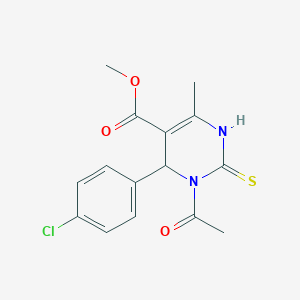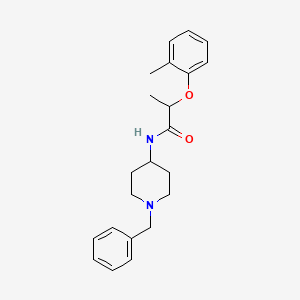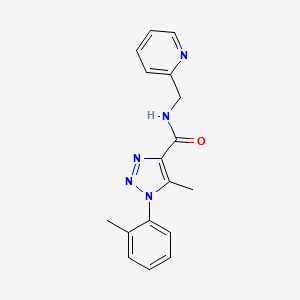![molecular formula C19H19ClN2O2 B5122522 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5122522.png)
2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide, also known as ML141, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising results in various scientific research studies due to its unique mechanism of action.
Mecanismo De Acción
2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide inhibits the activity of Cdc42 by binding to its nucleotide-binding site, which prevents the exchange of GDP for GTP. This binding results in the inhibition of downstream effectors of Cdc42, such as PAK1 and WASP, which are involved in various cellular processes such as cell migration, cell division, and cell polarity.
Biochemical and Physiological Effects
The inhibition of Cdc42 activity by 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been found to have various biochemical and physiological effects. In cancer research, 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes for tumor metastasis. In neurodegenerative diseases, 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been found to protect neurons from oxidative stress and apoptosis. In inflammation, 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide also has some limitations for lab experiments. It is not specific to Cdc42 and can inhibit other small GTPases, such as Rac1 and RhoA. This lack of specificity can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide. One direction is the development of more specific inhibitors of Cdc42. Another direction is the study of the role of Cdc42 in other cellular processes, such as cell death and autophagy. Additionally, the use of 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide in combination with other therapies, such as chemotherapy, could also be explored. Finally, the potential therapeutic applications of 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide in other diseases, such as cardiovascular diseases and diabetes, could also be investigated.
Conclusion
In conclusion, 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its unique mechanism of action, which involves the inhibition of Cdc42 activity, has been found to have promising results in various scientific research studies. While there are some limitations to the use of 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments, its potential for future therapeutic applications makes it a promising area of study.
Métodos De Síntesis
The synthesis of 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide involves the condensation of 2-chlorobenzoyl chloride and N-(3-aminophenyl)piperidine in the presence of a base, followed by acylation with piperidine-1-carbonyl chloride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to inhibit the activity of the small GTPase, Cdc42, which is involved in various cellular processes such as cell migration, cell division, and cell polarity. 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been found to be a potent inhibitor of Cdc42, and it has been shown to block the activation of downstream effectors of Cdc42, such as PAK1 and WASP. This inhibition of Cdc42 activity has been found to have promising results in various scientific research studies, such as cancer research, neurodegenerative diseases, and inflammation.
Propiedades
IUPAC Name |
2-chloro-N-[3-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-17-10-3-2-9-16(17)18(23)21-15-8-6-7-14(13-15)19(24)22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQVFVZWJZGMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(piperidine-1-carbonyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-allyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium bromide](/img/structure/B5122445.png)
![4-acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5122459.png)
![4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5122466.png)
![2-[4-(4-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B5122470.png)


![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5122499.png)

amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5122513.png)
![N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5122514.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea](/img/structure/B5122526.png)
![diethyl 5-{[4-(4-chlorophenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5122529.png)

